Cyclopropyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
cyclopropyl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(10-5-6-10)18-7-1-3-11(9-18)13-16-17-14(20-13)12-4-2-8-21-12/h2,4,8,10-11H,1,3,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCCWWOFKQNWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
Hydrazide precursors are typically generated by reacting ethyl ester derivatives with hydrazine hydrate. For example, 3-cyclopropyl-3-oxopropionic acid ethyl ester reacts with hydrazine hydrate to yield the corresponding hydrazide, a critical intermediate for oxadiazole formation. This step is characterized by high yields (>85%) under reflux conditions in ethanol.
Cyclization to Oxadiazole Ring
Cyclization of the hydrazide with a thiophene-containing carboxylic acid derivative is achieved using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or POCl₃. For instance, hydrazide 2 reacts with 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid 8 in the presence of HATU, followed by thermal cyclization at 100–120°C to form the 1,3,4-oxadiazole ring. Alternative methods employ Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate) for cyclization under milder conditions.
Table 1: Oxadiazole Cyclization Conditions
| Reagent System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| HATU/DIPEA | 100 | 78 | |
| POCl₃ | 120 | 65 | |
| Burgess Reagent | 80 | 72 |
Piperidine Ring Conjugation Strategies
The piperidine ring is incorporated via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
A halogenated oxadiazole-thiophene intermediate reacts with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF). For example, 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine is synthesized by reacting 2-chloro-5-(thiophen-2-yl)-1,3,4-oxadiazole with piperidine at 60°C for 8 hours.
Reductive Amination
Alternative routes employ reductive amination of ketone intermediates with piperidine. For instance, 3-oxo-piperidine derivatives are treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the piperidine-oxadiazole conjugate in 65–75% yield.
Cyclopropane Group Installation Techniques
The cyclopropyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
Acylation with Cyclopropanecarbonyl Chloride
The piperidine nitrogen reacts with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0°C to room temperature. This step typically achieves >90% conversion, with minimal epimerization.
Alternative Methods
Cyclopropane carboxylate esters undergo transesterification with piperidine alcohols under acidic conditions (e.g., H₂SO₄ in ethanol), though yields are lower (50–60%) compared to acylation.
Reaction Optimization and Yield Enhancement
Critical parameters for optimizing the overall synthesis include:
- Temperature Control : Thermal cyclization above 100°C improves oxadiazole yields but risks decomposition of thiophene derivatives.
- Catalyst Loading : Suzuki-Miyaura coupling requires 2–5 mol% Pd catalyst for optimal efficiency.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may necessitate rigorous drying.
Table 2: Yield Optimization Across Synthetic Stages
| Step | Optimal Conditions | Yield (%) |
|---|---|---|
| Oxadiazole Cyclization | HATU, 100°C, DMF | 78 |
| Suzuki Coupling | Pd(PPh₃)₄, SPhos, 85°C | 82 |
| Piperidine Conjugation | K₂CO₃, DMF, 60°C | 75 |
| Cyclopropane Acylation | Et₃N, CH₂Cl₂, 0°C→RT | 92 |
Analytical Characterization and Quality Control
Post-synthetic analysis employs:
- NMR Spectroscopy : ¹H NMR confirms cyclopropane proton signals at δ 0.5–1.2 ppm and thiophene aromatic protons at δ 7.2–7.5 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 329.12 (C₁₅H₁₇N₃O₂S⁺).
- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity for pharmacological applications.
Comparative Analysis of Synthetic Pathways
Alternative methodologies evaluated in recent literature include:
- Microwave-Assisted Synthesis : Reduces cyclization time from 12 hours to 30 minutes, though scalability remains challenging.
- Flow Chemistry : Continuous-flow systems improve reproducibility in Suzuki-Miyaura coupling but require specialized equipment.
- Enzymatic Catalysis : Lipase-mediated acylation offers greener alternatives but suffers from lower yields (40–50%).
The classical stepwise approach remains superior for large-scale synthesis, balancing yield, cost, and practicality.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Cyclopropyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Cyclopropyl(3-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in Cyclopropyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone imparts unique electronic properties, making it distinct from its analogs with furan or pyridine rings
Biological Activity
Cyclopropyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Cyclopropyl Group : Known for its unique strain and reactivity.
- Thiophene Ring : Contributes to the compound's electronic properties.
- Oxadiazole Ring : Associated with various biological activities, including antimicrobial and anticancer effects.
- Piperidine Ring : Often found in pharmacologically active compounds.
The biological activity of Cyclopropyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is believed to arise from its interaction with specific molecular targets within cells. The oxadiazole moiety is particularly significant as it has been linked to various pharmacological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may interact with receptors to modulate physiological responses.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Cyclopropyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone may share similar properties, making it a candidate for further investigation in treating bacterial infections.
Anticancer Activity
Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to Cyclopropyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone demonstrated IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 and U937) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U937 | 2.41 |
Neuroprotective Effects
Given the presence of the piperidine ring, which is common in neuroactive compounds, there is potential for neuroprotective effects. Further studies are needed to elucidate these properties.
Case Studies
-
Study on Cytotoxicity :
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. Cyclopropyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone was included in a structure–activity relationship (SAR) analysis showing promising results against leukemia cell lines . -
Antimicrobial Evaluation :
Research has indicated that oxadiazole compounds exhibit broad-spectrum antimicrobial activity. The specific evaluation of Cyclopropyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone could reveal its effectiveness against resistant strains of bacteria .
Conclusion and Future Directions
Cyclopropyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone presents a promising scaffold for further drug development due to its unique structure and potential biological activities. Future research should focus on:
- In-depth Mechanistic Studies : To clarify how this compound interacts with biological targets.
- In vivo Studies : To evaluate the therapeutic efficacy and safety profile.
- Structural Modifications : To enhance potency and selectivity against specific targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cyclopropyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under acidic/basic conditions (e.g., POCl₃ or H₂SO₄ catalysis) .
- Piperidine functionalization : Introduction of the cyclopropylmethanone group via nucleophilic substitution or coupling reactions in solvents like DMF or dichloromethane under inert atmospheres .
- Thiophene incorporation : Suzuki-Miyaura coupling or direct substitution to attach the thiophen-2-yl moiety .
- Purification involves column chromatography or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions, with piperidine protons appearing as multiplets (δ 1.5–3.5 ppm) and thiophene/oxadiazole protons as distinct aromatic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₁₈N₃O₂S: 316.1122) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace the cyclopropyl group with bulkier (e.g., cyclohexyl) or electron-withdrawing groups (e.g., CF₃) to assess steric/electronic effects on target binding .
- Oxadiazole-thiophene modifications : Introduce substituents at the thiophene 5-position (e.g., methyl, halogens) to enhance π-π stacking or hydrogen bonding with biological targets .
- Piperidine ring optimization : Replace piperidine with morpholine or azepane to evaluate conformational flexibility impacts on potency .
- Biological assays : Test modified analogs against disease-specific targets (e.g., kinases, GPCRs) using enzymatic inhibition assays or cell-based viability screens .
Q. What computational strategies predict this compound’s binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR). Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the oxadiazole ring .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) to validate binding poses .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic interactions (e.g., charge transfer) between the thiophene moiety and catalytic site residues .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Replicate experiments under uniform conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration: 10 µM vs. 100 µM) to isolate protocol-dependent variability .
- Metabolic stability testing : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated degradation, which may reduce apparent potency in vivo vs. in vitro .
- Epistructural analysis : Compare crystal structures (if available) or cryo-EM maps to confirm target engagement vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
